2-Diazo-1,1,1-trifluoro-3-nitropropane
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Overview
Description
2-Diazo-1,1,1-trifluoro-3-nitropropane is a fluorinated diazo compound that has garnered interest in the field of organic chemistry due to its unique reactivity and potential applications. This compound is characterized by the presence of both diazo and nitro functional groups, which impart distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazo-1,1,1-trifluoro-3-nitropropane typically involves the reaction of 1,1,1-trifluoro-3-nitropropane with diazomethane or other diazo transfer reagents. The reaction conditions often require a controlled environment to ensure the stability of the diazo group. For instance, the reaction can be carried out in an inert atmosphere, such as nitrogen or argon, at low temperatures to prevent decomposition .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Diazo-1,1,1-trifluoro-3-nitropropane undergoes various types of chemical reactions, including:
Substitution Reactions: The diazo group can be substituted by nucleophiles, leading to the formation of new carbon-nitrogen bonds.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Cycloaddition Reactions: The diazo group can participate in cycloaddition reactions, forming heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Amines and alcohols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Hydrogen gas with a catalyst, such as palladium on carbon, is used for the reduction of the nitro group.
Cycloaddition Conditions: Cycloaddition reactions often require catalysts, such as transition metal complexes, and may be conducted at elevated temperatures.
Major Products
Substituted Amines: Formed from substitution reactions with amines.
Amino Derivatives: Resulting from the reduction of the nitro group.
Heterocyclic Compounds: Produced through cycloaddition reactions.
Scientific Research Applications
2-Diazo-1,1,1-trifluoro-3-nitropropane has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the development of fluorinated materials with unique properties, such as high thermal stability and chemical resistance.
Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 2-Diazo-1,1,1-trifluoro-3-nitropropane involves the reactivity of its diazo and nitro groups. The diazo group can generate reactive intermediates, such as carbenes, which can undergo various transformations. The nitro group can participate in redox reactions, influencing the overall reactivity of the compound. These functional groups interact with molecular targets, such as nucleophiles and electrophiles, through well-defined pathways .
Comparison with Similar Compounds
Similar Compounds
2-Diazo-1,1,1-trifluoroethane: Another fluorinated diazo compound with similar reactivity but lacking the nitro group.
1,1,1-Trifluoro-2-nitroethane: Contains a nitro group but lacks the diazo functionality.
Uniqueness
2-Diazo-1,1,1-trifluoro-3-nitropropane is unique due to the combination of both diazo and nitro groups, which imparts distinct reactivity and versatility in chemical transformations. This dual functionality makes it a valuable compound in various synthetic applications .
Properties
CAS No. |
112091-98-2 |
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Molecular Formula |
C3H2F3N3O2 |
Molecular Weight |
169.06 g/mol |
IUPAC Name |
2-diazo-1,1,1-trifluoro-3-nitropropane |
InChI |
InChI=1S/C3H2F3N3O2/c4-3(5,6)2(8-7)1-9(10)11/h1H2 |
InChI Key |
YRMNKCSZZGEHTE-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=[N+]=[N-])C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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